

Application Notes and Protocols: Identifying Targets of C23H28FN3O4S2 (Quizartinib) Using CRISPR-Cas9

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Compound of Interest

Compound Name: C23H28FN3O4S2

Cat. No.: B12631624

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 technology to identify and validate cellular targets of the compound **C23H28FN3O4S2**, known as Quizartinib. Quizartinib is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor used in the treatment of Acute Myeloid Leukemia (AML), particularly in patients with FLT3 internal tandem duplication (ITD) mutations.[1][2][3][4] Understanding its full range of targets and potential resistance mechanisms is crucial for optimizing its therapeutic use and developing next-generation inhibitors.

Introduction to Quizartinib (C23H28FN3O4S2)

Quizartinib is a small molecule inhibitor that primarily targets FLT3, a receptor tyrosine kinase pivotal in the proliferation and survival of hematopoietic stem and progenitor cells.[4][5] Mutations in the FLT3 gene, especially ITD, lead to its constitutive activation, driving uncontrolled cell growth in AML.[5] Quizartinib binds to the ATP-binding pocket of FLT3, stabilizing its inactive conformation and thereby blocking downstream signaling pathways, including RAS/RAF/MEK/ERK, PI3K/AKT, and STAT5, which ultimately induces apoptosis in leukemic cells.[5][6] While highly selective for FLT3, investigating its broader target landscape and potential off-target effects is essential for a complete understanding of its biological activity and for identifying novel therapeutic opportunities.

Data Presentation: Quantitative Analysis of Quizartinib Activity

The following tables summarize key quantitative data regarding the in vitro activity of Quizartinib and its active metabolite, AC886.

Table 1: In Vitro Inhibitory Activity of Quizartinib and AC886 on FLT3 Phosphorylation and Cell Viability in FLT3-ITD AML Cell Lines

Cell Line	Compound	FLT3 Phosphorylation IC50 (nM)	Cell Viability IC50 (nM)
MV4-11	Quizartinib	0.50	0.40
MV4-11	AC886	0.18	0.21
MOLM-13	Quizartinib	Not Reported	0.89
MOLM-13	AC886	Not Reported	0.36
MOLM-14	Quizartinib	Not Reported	0.73
MOLM-14	AC886	Not Reported	0.23

Data sourced from a preclinical study characterizing the binding affinity and selectivity of Quizartinib and its active metabolite.[\[1\]](#)

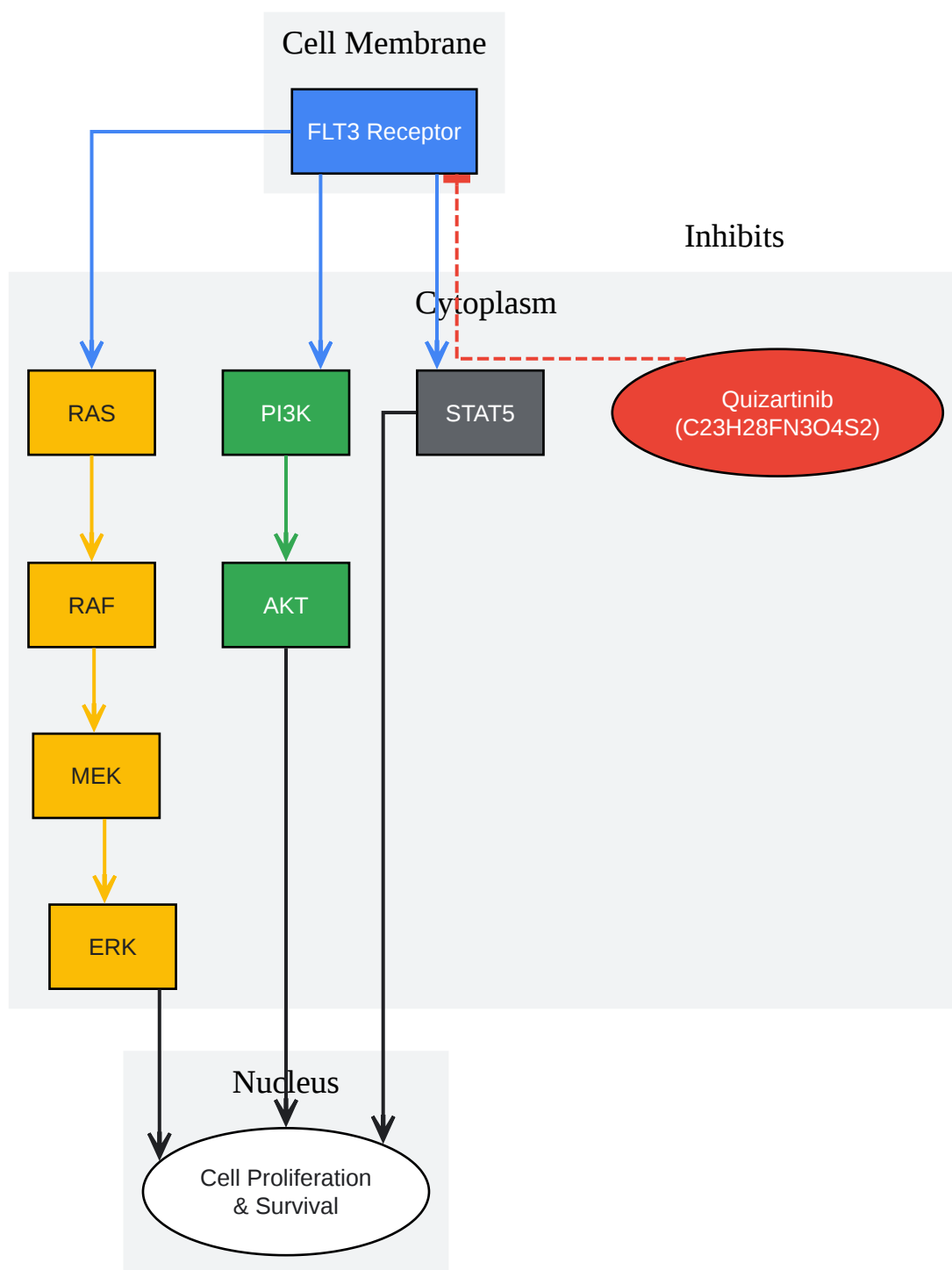
Table 2: Comparative IC50 Values of FLT3 Inhibitors in Parental and Midostaurin-Resistant MOLM-14 Cells

Cell Line	Quizartinib IC50 (nM)	Midostaurin IC50 (nM)	Gilteritinib IC50 (nM)
Parental MOLM-14	0.67	10.12	7.87
Midostaurin-Resistant MOLM-14	3.61 - 9.23	45.09 - 106.00	29.08 - 49.31

This data highlights Quizartinib's retained activity against midostaurin-resistant cells.[\[1\]](#)

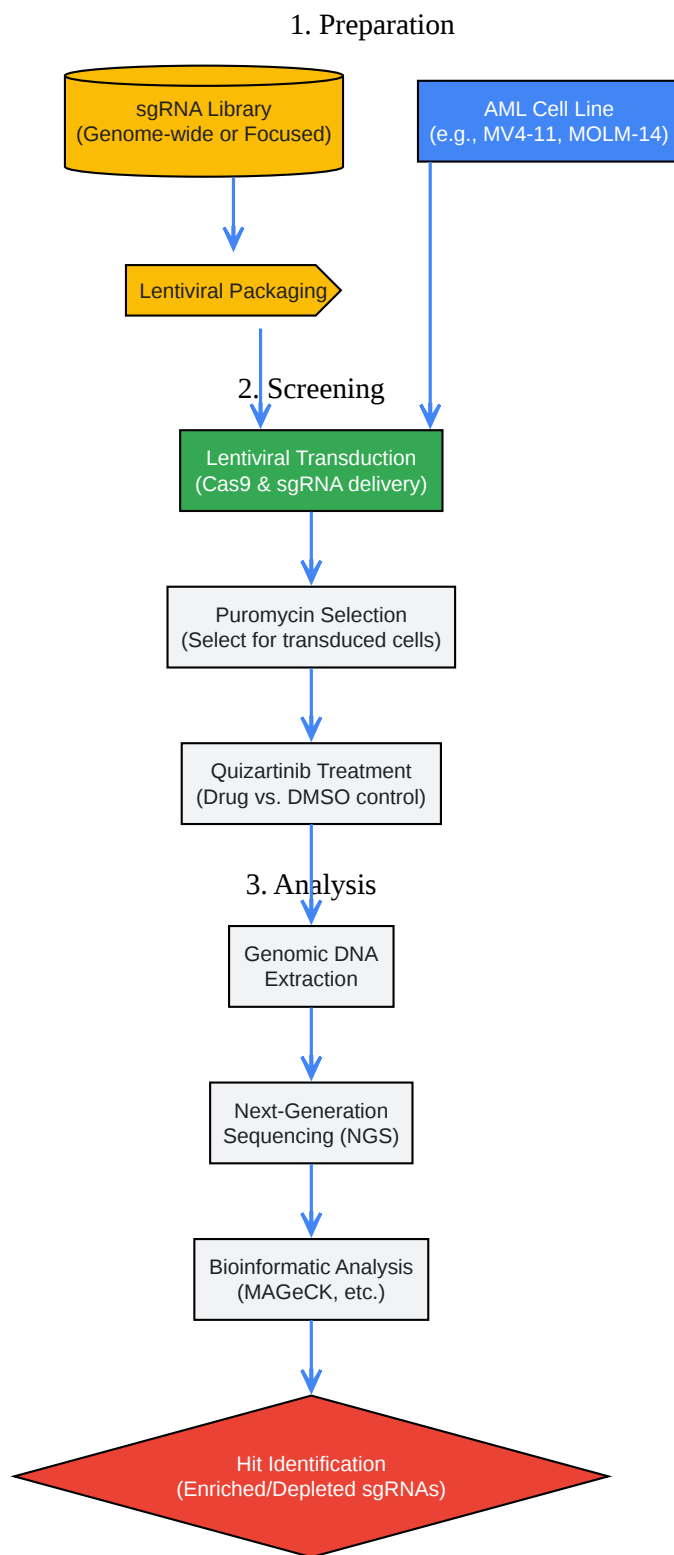
Signaling Pathways and Experimental Workflows

Visualizing the intricate cellular processes affected by Quizartinib and the experimental approaches to study them is crucial for a deeper understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate these key aspects.



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Caption: FLT3 signaling pathway and the inhibitory action of Quizartinib.



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Caption: General workflow for a pooled CRISPR-Cas9 screen to identify drug targets.

Experimental Protocols

This section provides detailed methodologies for performing a genome-wide CRISPR-Cas9 loss-of-function screen to identify genes that, when knocked out, confer resistance or sensitivity to Quizartinib.

Protocol 1: Generation of Cas9-Expressing AML Cell Line

- **Cell Culture:** Culture a suitable AML cell line (e.g., MV4-11 or MOLM-14, known to be sensitive to Quizartinib) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.
- **Lentiviral Transduction:** Transduce the AML cells with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin or puromycin). A multiplicity of infection (MOI) of 0.3-0.5 is recommended to ensure single viral integration per cell.
- **Selection:** Two days post-transduction, select for Cas9-expressing cells by adding the appropriate antibiotic (e.g., puromycin at 1-2 µg/mL) to the culture medium.
- **Validation of Cas9 Activity:** Confirm Cas9 activity in the stable cell line using a functional assay, such as transduction with a lentiviral vector co-expressing a fluorescent reporter (e.g., GFP) and an sgRNA targeting that reporter. A significant reduction in the fluorescent signal indicates high Cas9 activity.

Protocol 2: Genome-Wide CRISPR-Cas9 Screen

- **Lentiviral Library Production:** Package a genome-wide sgRNA library (e.g., GeCKO v2) into lentiviral particles by transfecting HEK293T cells with the library plasmid pool and packaging plasmids.
- **Library Transduction:** Transduce the Cas9-expressing AML cells with the sgRNA lentiviral library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 200-500x coverage of the sgRNA library.

- Initial Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin) for 2-3 days.
- Baseline Cell Collection (T0): Collect a population of cells that represents the initial sgRNA library distribution.
- Quizartinib Treatment: Split the remaining cells into two groups: a control group treated with DMSO and a treatment group treated with Quizartinib. The concentration of Quizartinib should be predetermined to be around the IC50 value for the chosen cell line to provide adequate selective pressure.
- Cell Culture and Passaging: Culture the cells for 14-21 days, passaging as needed and maintaining a cell number that preserves the library complexity (at least 200-500x coverage).
- Final Cell Collection: Harvest cells from both the DMSO and Quizartinib-treated populations.

Protocol 3: Data Analysis and Hit Identification

- Genomic DNA Extraction: Isolate genomic DNA from the T0 and final cell pellets from both treatment and control groups.
- sgRNA Amplification and Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR and prepare the amplicons for next-generation sequencing (NGS).
- Data Analysis:
 - Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA.
 - Utilize bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched or depleted in the Quizartinib-treated population compared to the DMSO-treated population.[\[7\]](#)
- Hit Identification and Validation:
 - Genes targeted by multiple significantly enriched sgRNAs are considered potential resistance genes.

- Genes targeted by multiple significantly depleted sgRNAs are potential sensitizer genes.
- Validate top hits by generating individual knockout cell lines for the identified genes and assessing their sensitivity to Quizartinib in cell viability assays.

Concluding Remarks

The application of CRISPR-Cas9 technology offers a powerful, unbiased approach to elucidate the complete target profile of Quizartinib and to uncover novel mechanisms of drug resistance and sensitivity. The protocols and data presented herein provide a robust framework for researchers to embark on such investigations, ultimately contributing to the advancement of targeted cancer therapies. It is important to note that while FLT3 is the primary target, studies have shown that resistance to Quizartinib can arise from off-target mutations in the Ras pathway, highlighting the importance of comprehensive target identification and resistance mechanism studies.[8][9]

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